molecular formula C8H15NO3 B1597293 Ethyl 6-amino-6-oxohexanoate CAS No. 1190-69-8

Ethyl 6-amino-6-oxohexanoate

Cat. No. B1597293
CAS RN: 1190-69-8
M. Wt: 173.21 g/mol
InChI Key: VUDYJOYXJZTFPG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-6-oxohexanoate, also known as Ethyl 5-carbamoylpentanoate, is an organic compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 6-amino-6-oxohexanoate consists of 8 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The structure is approximately planar .


Physical And Chemical Properties Analysis

Ethyl 6-amino-6-oxohexanoate has a molecular weight of 173.212 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 6-amino-6-oxohexanoate and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Kumar et al. (2014) developed a multifunctional synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, analyzing them through IR, NMR, and X-ray structural analysis (Kumar et al., 2014).

Role in Biotin Synthesis

Zav’yalov et al. (2006) highlighted the role of ethyl 6-amino-6-oxohexanoate derivatives in the synthesis of biotin (vitamin H), through a process involving regioselective chlorination (Zav’yalov et al., 2006).

Pharmaceutical Applications

Gopalan and Jacobs (1990) explored the synthesis of alkyl 6-chloro-3-oxohexanoates, including ethyl esters, and their reduction with bakers' yeast, leading to the production of α-lipoic acid, a crucial cofactor in biochemical decarboxylation (Gopalan & Jacobs, 1990).

Chemical Properties and Reactions

The compound and its related chemicals have been studied for their reaction patterns. For instance, Kato et al. (1978) investigated the reactions of ethyl 4-bromo-3-oxobutanoate with various compounds, yielding a range of products including ethyl 5-amino-4-cyanofuran-2-acetate (Kato et al., 1978).

Enzymatic Methods in Organic Chemistry

Yamada et al. (2017) developed an enzymatic method using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 for producing 6-oxohexanoic acid, showcasing the biochemical applications of these compounds (Yamada et al., 2017).

Photovoltaic Properties in Material Science

Zeyada et al. (2016) studied the photovoltaic properties of certain derivatives, examining their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Future Directions

Ethyl 6-amino-6-oxohexanoate is an important organic intermediate used for synthetic Thioctic Acid . Thioctic Acid is widely used in the treatment and prevention of multiple diseases such as heart disease, diabetes, and degenerative brain disorder . Therefore, the future directions of Ethyl 6-amino-6-oxohexanoate could be in the development of new synthetic methods and its application in the synthesis of therapeutically important compounds.

properties

IUPAC Name

ethyl 6-amino-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYJOYXJZTFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296214
Record name Ethyl 6-amino-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-6-oxohexanoate

CAS RN

1190-69-8
Record name 1190-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-amino-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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